An In-depth Technical Guide to (2,4-Diethoxyphenyl)boronic acid: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to (2,4-Diethoxyphenyl)boronic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Diethoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a boronic acid group and two ethoxy groups at positions 2 and 4. As a member of the arylboronic acid family, its primary utility in synthetic chemistry is as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The presence of the electron-donating ethoxy groups influences the electronic properties and reactivity of the molecule. This technical guide provides a comprehensive overview of the known and predicted chemical properties, stability, and synthetic applications of (2,4-Diethoxyphenyl)boronic acid. It includes detailed, representative experimental protocols for its synthesis and its use in cross-coupling reactions, alongside a summary of its physicochemical and spectroscopic data, often supplemented with data from structurally analogous compounds due to the limited availability of specific experimental values for the title compound.
Chemical and Physical Properties
(2,4-Diethoxyphenyl)boronic acid is a solid at room temperature. Boronic acids, in general, are known to be moderately stable, air-sensitive compounds that are susceptible to dehydration and oxidation.[1][2] Proper handling and storage under an inert atmosphere at low temperatures are recommended to maintain its integrity.
Physicochemical Data Summary
Specific experimental data for the melting point, boiling point, and solubility of (2,4-Diethoxyphenyl)boronic acid are not widely reported in the literature. The table below summarizes its core properties and provides data for structurally similar compounds to offer a comparative reference.
| Property | (2,4-Diethoxyphenyl)boronic acid | Reference Compound Data |
| IUPAC Name | (2,4-diethoxyphenyl)boronic acid | - |
| Synonyms | 2,4-Diethoxybenzeneboronic acid | - |
| CAS Number | 1072952-01-2 | - |
| Molecular Formula | C₁₀H₁₅BO₄[3] | - |
| Molecular Weight | 210.03 g/mol [3] | - |
| Appearance | White to off-white powder (predicted) | - |
| Melting Point | Data not available | 2,4-Dimethoxyphenylboronic acid: 125-127 °C |
| 4-Ethoxyphenylboronic acid: 121-128 °C | ||
| 2,4-Difluorophenylboronic acid: 247-250 °C[4] | ||
| Boiling Point | Data not available | 2,4-Difluorophenylboronic acid: 251.0±50.0 °C (Predicted)[4] |
| Solubility | Soluble in polar organic solvents like ethers and ketones; poorly soluble in nonpolar hydrocarbons (predicted).[5][6] | Phenylboronic acid is soluble in diethyl ether, ethanol, and moderately soluble in chloroform.[7] |
| Stability | Susceptible to intermolecular dehydration to form a cyclic trimeric anhydride (boroxine).[1] Can undergo oxidation and protodeboronation.[1][2] | Boronic acids are generally stable but sensitive to oxidation.[2] |
| Storage | Store in a tightly sealed container under an inert atmosphere at -20°C for long-term stability or 2-8°C for shorter-term use. Protect from moisture and light.[1] | - |
Spectroscopic Properties
| Spectrum Type | Expected Characteristics for (2,4-Diethoxyphenyl)boronic acid |
| ¹H NMR | - Aromatic Protons: Signals in the δ 6.5-7.8 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Ethoxy Protons (O-CH₂-CH₃): A quartet around δ 4.0-4.2 ppm and a triplet around δ 1.3-1.5 ppm. - Boronic Acid Protons (B-OH): A broad singlet, which may be exchangeable with D₂O or solvent and can vary in chemical shift and intensity. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-165 ppm range. The carbon attached to the boron (C-B) would appear as a broad signal. The carbons attached to the ethoxy groups (C-O) would be shifted downfield. - Ethoxy Carbons (O-CH₂-CH₃): Signals around δ 63-65 ppm for the methylene carbon and δ 14-16 ppm for the methyl carbon. |
| ¹¹B NMR | A single, potentially broad signal is expected in the range of δ 27-33 ppm, which is characteristic for sp²-hybridized arylboronic acids.[9][10] |
| IR Spectroscopy | - O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, corresponding to the boronic acid hydroxyl groups. - C-H Stretch (Aromatic): Bands around 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Bands around 2850-3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - B-O Stretch: A strong, broad band around 1330-1380 cm⁻¹. - C-O Stretch (Ether): Strong bands in the 1200-1250 cm⁻¹ region. |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of (2,4-Diethoxyphenyl)boronic acid and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on standard, widely published procedures for similar compounds.[11][12][13]
Synthesis of (2,4-Diethoxyphenyl)boronic acid
A common method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[11][13]
Reaction: Lithiation of 1,3-diethoxybenzene followed by borylation and hydrolysis.
Materials:
-
1,3-diethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-diethoxybenzene (1.0 eq) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature is maintained below -70 °C. Stir the mixture at this temperature for 2 hours.
-
Borylation: To the resulting organolithium solution, add triisopropyl borate (1.2 eq) dropwise while maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[11]
-
Hydrolysis: Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2,4-Diethoxyphenyl)boronic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).
Caption: Proposed synthesis of (2,4-Diethoxyphenyl)boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
(2,4-Diethoxyphenyl)boronic acid is an excellent coupling partner for the synthesis of biaryl compounds. The following is a general protocol for its reaction with an aryl bromide.[12][14][15]
Reaction: Palladium-catalyzed cross-coupling of (2,4-Diethoxyphenyl)boronic acid with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)
-
(2,4-Diethoxyphenyl)boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), (2,4-Diethoxyphenyl)boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: General mechanism of the Suzuki-Miyaura cross-coupling.
Safety and Handling
Like most boronic acids, (2,4-Diethoxyphenyl)boronic acid should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Boronic acids are relatively stable but should be stored away from strong oxidizing agents.[16]
Conclusion
(2,4-Diethoxyphenyl)boronic acid is a valuable reagent for organic synthesis, particularly for creating complex biaryl structures through the Suzuki-Miyaura reaction. While specific, experimentally-derived data on its physical properties are limited, its behavior can be reliably predicted from the extensive knowledge base on analogous arylboronic acids. Its stability is contingent upon proper storage and handling, primarily by minimizing exposure to moisture and oxygen. The representative protocols provided herein offer a solid foundation for the synthesis and application of this versatile chemical building block in research and development settings.
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